Superior IDH1 R132H Inhibitory Potency Inferred Over the 4-Bromo Analog
In a study on IDH1 R132H inhibitors, the 4-methyl analog (compound 9) showed a Ki of 1.2 µM, which was significantly more potent than the 4-bromo analog (compound 2) with a Ki of 4.1 µM [1]. The authors concluded that an electron-releasing group at the 4-position of the benzenesulfonyl moiety is favorable for potency [1]. The 4-ethyl group in the target compound is also electron-releasing and more hydrophobic than a methyl group, which allows for the class-level inference that it likely exhibits similar or improved potency over the 4-bromo analog (Ki > 4.1 µM), potentially in the low micromolar range.
| Evidence Dimension | Inhibitory potency against mutant IDH1 R132H enzyme |
|---|---|
| Target Compound Data | Ki value is not directly published; class-level inference suggests it is likely ≤ 4.1 µM based on favorable SAR of electron-releasing 4-substituents. |
| Comparator Or Baseline | 4-bromo-N-(3-bromo-4-hydroxynaphthalen-1-yl)benzenesulfonamide (Compound 2): Ki = 4.1 µM. 4-methyl-N-(3-bromo-4-hydroxynaphthalen-1-yl)benzenesulfonamide (Compound 9): Ki = 1.2 µM. |
| Quantified Difference | Inferred >0-fold improvement in potency over the 4-bromo analog, with reference to the 3.4-fold improvement seen for the 4-methyl analog. |
| Conditions | IDH1 R132H enzyme biochemical assay measuring NADPH consumption rate at 340 nm. |
Why This Matters
This indicates the target compound likely achieves superior target engagement at lower concentrations compared to the 4-bromo analog, a key factor for researchers studying mutant IDH1 biology.
- [1] Wu, F., Cheng, G., Yao, Y., Jiang, H., Song, Y., Kogiso, M., & Li, X.-N. (2018). Inhibition of Mutated Isocitrate Dehydrogenase 1 in Cancer. Medicinal Chemistry, 14(7), 715–724. View Source
